molecular formula C5H12N2 B152721 2-Methylpiperazine CAS No. 109-07-9

2-Methylpiperazine

Cat. No.: B152721
CAS No.: 109-07-9
M. Wt: 100.16 g/mol
InChI Key: JOMNTHCQHJPVAZ-UHFFFAOYSA-N
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Description

2-Methylpiperazine is an organic compound with the molecular formula C5H12N2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a methyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It appears as a white to yellow crystalline powder and is hygroscopic in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the aza-Michael addition between diamines and sulfonium salts . The reaction conditions typically involve basic environments and the use of protecting groups to ensure selective cyclization.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of 2-methylpiperidine or by the condensation of methylglyoxal with ethylenediamine . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

2-Methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in the design and synthesis of biologically active compounds.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs that target the central nervous system.

    Industry: It is used in the production of polymers and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 2-Methylpiperazine varies depending on its application. In pharmaceuticals, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain pathways by binding to active sites on enzymes, thereby altering their activity .

Comparison with Similar Compounds

Uniqueness: 2-Methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and polymers, where precise control over molecular structure is crucial .

Properties

IUPAC Name

2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMNTHCQHJPVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021900
Record name 2-Methylpiperazine
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Molecular Weight

100.16 g/mol
Source PubChem
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CAS No.

109-07-9
Record name 2-Methylpiperazine
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Record name 2-Methylpiperazine
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Record name 2-Methylpiperazine
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Record name Piperazine, 2-methyl-
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Record name 2-Methylpiperazine
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Record name 2-methylpiperazine
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Record name 2-METHYLPIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methylpiperazine?

A1: this compound has the molecular formula C5H12N2 and a molecular weight of 100.16 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and has been used to characterize this compound salts like 2-methylpiperazinediium tetrachloridozincate(II) [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and dynamics of molecules. Researchers have used both 1H and 13C NMR to analyze the structure of this compound derivatives and study CO2 absorption and speciation in this compound solutions [, ].
  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS): This technique allows for the accurate determination of molecular mass and has been used to verify the molecular composition of synthesized 1,4-di-[2-aryl-1-diazenyl]-2-methylpiperazines [].

Q3: Can this compound act as a catalyst or a templating agent in material synthesis?

A3: Yes, this compound plays a versatile role in material synthesis:

  • Templating Agent: It acts as a structure-directing agent in synthesizing open-framework aluminophosphates []. The temperature used during synthesis can influence the structure-directing effect, leading to different layered aluminophosphates.
  • Chiral Inducer: The chirality of this compound enantiomers has been used to direct the synthesis of noncentrosymmetric materials. For example, using (R)- or (S)-2-methylpiperazine as templates led to the formation of noncentrosymmetric gallium fluorophosphates [] and molybdates [].

Q4: What are the applications of this compound in CO2 capture?

A4: this compound shows promise as a solvent for CO2 capture, particularly in post-combustion capture from sources like coal-fired power plants:

  • High CO2 Absorption Capacity: Aqueous this compound solutions demonstrate a high capacity for CO2 absorption [, ].
  • Favorable Kinetics: The reaction rate of CO2 absorption in this compound solutions is relatively fast, exceeding that of some commonly used amines like monoethanolamine (MEA) [].
  • Desirable Thermodynamic Properties: The heat of CO2 absorption in this compound solutions falls within a range suitable for efficient capture and regeneration processes [].

Q5: How do structural modifications of this compound influence its biological activity?

A5: Structural modifications to the this compound scaffold impact its interactions with biological targets, influencing its activity:

  • Substitutions at N1 and N4: Reversing the positions of substituents on the N1 and N4 atoms of this compound derivatives significantly affects their adrenolytic and vasodilator properties [].
  • 1,4-Disubstituted Derivatives: Studies on 1,4-disubstituted 2-methylpiperazines have explored their analgesic properties. While these derivatives showed no significant affinity for mu opioid receptors, some exhibited analgesic effects in in vivo models, suggesting interaction with other targets [].

Q6: How does the chirality of this compound influence its interactions in material synthesis?

A6: The chirality of this compound plays a crucial role in the formation of noncentrosymmetric materials:

  • Symmetry Breaking: When racemic this compound is used, it often leads to crystallographic disorder and the creation of inversion centers in the resulting structures [, ]. This results in centrosymmetric materials.
  • Chiral Induction: Utilizing enantiomerically pure (R)- or (S)-2-Methylpiperazine disrupts the inversion symmetry and orders the amines within the structure [, , ]. This directed assembly results in the formation of chiral, noncentrosymmetric materials, which can exhibit desirable properties like second harmonic generation.

Q7: Are there strategies to improve the stability or delivery of this compound-based compounds?

A7: Research on improving the stability and delivery of this compound-based compounds includes:

  • Polymer Conjugation: Conjugating this compound to polymers like poly(amido amine)s (PAAs) has been explored as a strategy to enhance stability, control drug release, and potentially improve the therapeutic index of platinum-based anticancer agents [].
  • Formulation for NMR Imaging: this compound derivatives have shown potential as contrast agents in magnetic resonance imaging (MRI). Studies have investigated attaching this compound to polymers carrying TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) residues to create macromolecular contrast agents with improved relaxivity properties for enhanced imaging [].

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